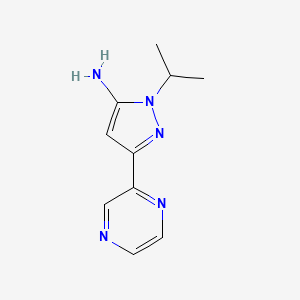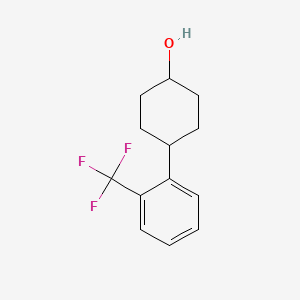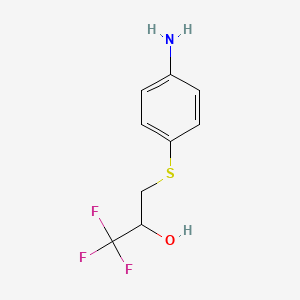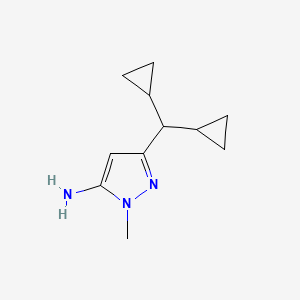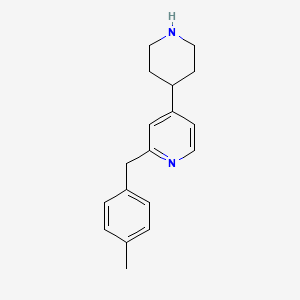
2-(4-Methylbenzyl)-4-(piperidin-4-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methylbenzyl)-4-(piperidin-4-yl)pyridine is an organic compound that features a pyridine ring substituted with a 4-methylbenzyl group and a piperidin-4-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylbenzyl)-4-(piperidin-4-yl)pyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Introduction of the 4-Methylbenzyl Group: This can be achieved through Friedel-Crafts alkylation, where the pyridine ring is alkylated with 4-methylbenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Piperidin-4-yl Group: The piperidin-4-yl group can be introduced via nucleophilic substitution reactions, where the pyridine ring is reacted with piperidine under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Methylbenzyl)-4-(piperidin-4-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.
Substitution: Nucleophilic substitution reactions can be carried out to replace the piperidin-4-yl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or other strong bases to deprotonate the nucleophile.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(4-Methylbenzyl)-4-(piperidin-4-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use as a ligand in the study of receptor-ligand interactions.
Medicine: Investigated for its potential pharmacological properties, such as acting as an antagonist or agonist for certain receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Wirkmechanismus
The mechanism of action of 2-(4-Methylbenzyl)-4-(piperidin-4-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as receptors or enzymes, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Methylbenzyl)-4-(piperidin-4-yl)quinoline: Similar structure but with a quinoline ring instead of a pyridine ring.
2-(4-Methylbenzyl)-4-(piperidin-4-yl)imidazole: Contains an imidazole ring instead of a pyridine ring.
Uniqueness
2-(4-Methylbenzyl)-4-(piperidin-4-yl)pyridine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to other similar compounds. Its combination of a pyridine ring with both a 4-methylbenzyl and a piperidin-4-yl group makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C18H22N2 |
|---|---|
Molekulargewicht |
266.4 g/mol |
IUPAC-Name |
2-[(4-methylphenyl)methyl]-4-piperidin-4-ylpyridine |
InChI |
InChI=1S/C18H22N2/c1-14-2-4-15(5-3-14)12-18-13-17(8-11-20-18)16-6-9-19-10-7-16/h2-5,8,11,13,16,19H,6-7,9-10,12H2,1H3 |
InChI-Schlüssel |
BHVYMJFEAIUCKM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CC2=NC=CC(=C2)C3CCNCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


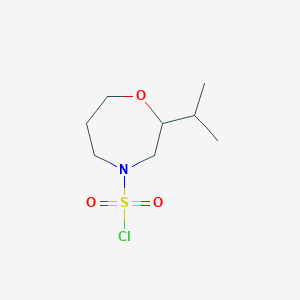
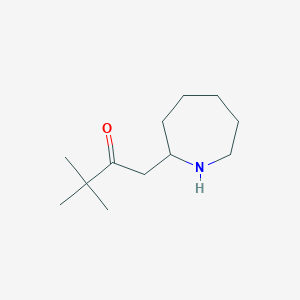
![5-[7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinolin-1(2H)-yl]-3-methyl-1,3-benzothiazol-2(3H)-one](/img/structure/B13337109.png)
![(S)-(7-Methyl-1,4-dioxaspiro[4.5]decan-7-yl)methanamine](/img/structure/B13337112.png)
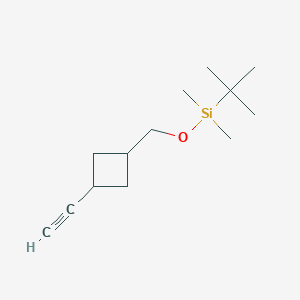
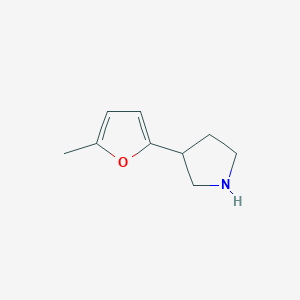
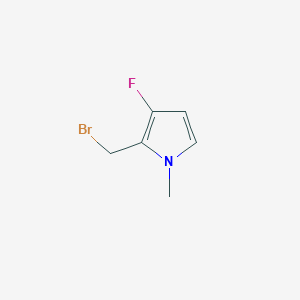
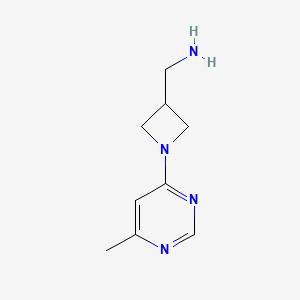
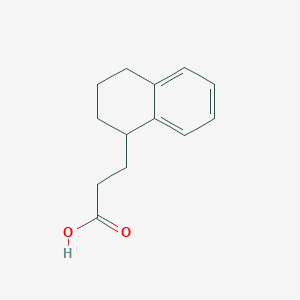
![(1R,4R)-5,5-Difluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B13337164.png)
